Iridium dioxide

Catalog No.
S605419
CAS No.
12030-49-8
M.F
IrO2-4
M. Wt
224.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iridium dioxide

CAS Number

12030-49-8

Product Name

Iridium dioxide

IUPAC Name

iridium;oxygen(2-)

Molecular Formula

IrO2-4

Molecular Weight

224.22 g/mol

InChI

InChI=1S/Ir.2O/q;2*-2

InChI Key

WDYMNZXSZGSORU-UHFFFAOYSA-N

SMILES

O=[Ir]=O

Synonyms

iridium oxide, iridium oxide (Ir2-O3)

Canonical SMILES

[O-2].[O-2].[Ir]

Electrocatalysis

Iridium dioxide's excellent catalytic activity makes it a valuable material for various electrochemical reactions. It serves as an efficient catalyst in:

  • Water Electrolysis: IrO₂ plays a crucial role in the oxygen evolution reaction (OER), a key process in splitting water into hydrogen and oxygen for clean energy generation. Its high activity and stability make it a promising candidate for developing efficient and durable water electrolysis catalysts .
  • Fuel Cells: IrO₂ finds application as an electrocatalyst in various fuel cells, including direct methanol fuel cells (DMFCs), due to its ability to efficiently oxidize methanol fuel .
  • Detoxification of Pollutants: Research explores IrO₂'s potential for degrading organic pollutants and toxins present in water through electrocatalytic oxidation processes .

Sensors

IrO₂'s unique properties, like its ability to change electrical properties based on environmental conditions, make it a valuable material for sensor development:

  • pH Sensing: IrO₂-based sensors offer a potential alternative to traditional glass electrodes for pH measurement due to their fast response, wide detection range, and long-term stability .
  • Biomedical Sensors: Researchers investigate IrO₂ for biocompatible and sensitive detection of various biomolecules like glucose, hydrogen peroxide, and specific proteins, enabling applications in disease monitoring and diagnostics .

Energy Storage

IrO₂'s ability to store and release electrical charge makes it a promising candidate for energy storage devices:

  • Supercapacitors: IrO₂ electrodes offer high capacitance and fast charge/discharge capabilities, making them suitable for next-generation supercapacitors for rapid energy storage and release .
  • Batteries: Research explores IrO₂ as an electrode material in lithium-ion batteries due to its potential for improved capacity and cycle life .

Other Applications

Beyond the aforementioned areas, research explores IrO₂'s potential in various scientific applications, including:

  • Neural Stimulation: IrO₂ electrodes hold promise for stimulating neural activity in the brain for potential applications in treating neurological disorders .
  • Drug Delivery: Studies investigate IrO₂ nanoparticles as drug carriers due to their biocompatibility and ability to release drugs in response to specific environmental cues like pH changes, potentially leading to targeted drug delivery strategies .

Iridium dioxide, specifically Iridium(IV) oxide (IrO₂), is a blue-black solid that is the only well-characterized oxide of iridium. It adopts the rutile structure, similar to titanium dioxide, featuring six-coordinate iridium and three-coordinate oxygen atoms. This compound is notable for its high stability and conductivity, making it an essential material in various industrial applications, particularly in electrochemistry .

, especially in electrocatalysis. One of the most critical reactions is the oxygen evolution reaction (OER), where IrO₂ acts as a catalyst. The oxidation state of iridium can change from Ir³⁺ to Ir⁴⁺ and further to Ir⁵⁺ during this process, indicating a complex redox mechanism . The general reaction for the formation of IrO₂ can be represented as:

2IrCl3+2O22IrO2+3Cl22\text{IrCl}_3+2\text{O}_2\rightarrow 2\text{IrO}_2+3\text{Cl}_2

This reaction highlights the transformation of iridium trichloride in the presence of oxygen at elevated temperatures .

Several methods are employed to synthesize iridium dioxide:

  • Thermal Decomposition: Heating iridium trichloride in an oxygen atmosphere.
  • Colloidal Method: Involves adding sodium hydroxide to a solution of iridium precursor, leading to the formation of an iridium hydroxide, which is then heated to produce IrO₂ .
  • Flame Spray Pyrolysis: A technique where a metal salt precursor is sprayed into a flame, resulting in nanoparticle formation .
  • Polyol Method: Dissolving hexachloroiridic acid in a polyol solvent and refluxing it to obtain nanoparticles .

Iridium dioxide has various applications:

  • Electrocatalysis: Widely used in oxygen evolution reactions for water splitting and fuel cells due to its high catalytic activity and stability .
  • Electrochromic Devices: Exhibits reversible color changes under electric fields, making it suitable for smart windows and displays .
  • Microelectrodes: Utilized in electrophysiology for recording electrical signals from neurons due to its excellent conductivity and stability .

Studies have shown that iridium dioxide interacts with various substrates and electrolytes, influencing its electrocatalytic performance. For instance, the presence of hydroxyl groups on its surface can enhance catalytic activity during OER by facilitating the formation of reactive intermediates . Moreover, operando spectroscopy has revealed changes in the oxidation state and structural modifications under different electrochemical conditions, providing insights into its catalytic mechanisms .

Iridium dioxide shares similarities with several other metal oxides, particularly those used as electrocatalysts. Here are some comparable compounds:

CompoundCharacteristicsUnique Features
Ruthenium DioxideHigh catalytic activity for OERLess stable than iridium dioxide
Titanium DioxideCommonly used in photocatalysisAbundant and less expensive
Cobalt OxideEffective for OER but less conductiveLower stability compared to iridium
Nickel OxideCost-effective alternative for electrocatalysisLower activity than iridium dioxide

Iridium dioxide stands out due to its exceptional stability and efficiency in catalytic applications, particularly under harsh conditions encountered during electrochemical processes .

The foundation for IrO₂ research began with the discovery of elemental iridium in 1803 by British scientist Smithson Tennant, who isolated it from the acid-insoluble residues of platinum ores. The name "iridium" was derived from the Greek word "iris" meaning rainbow, referring to the various colors of its compounds. While the element itself was discovered in the early 19th century, systematic research on iridium oxide materialized much later.

Early investigations documented the formation of IrO₂ through the treatment of green iridium trichloride with oxygen at high temperatures according to the reaction:

2 IrCl₃ + 2 O₂ → 2 IrO₂ + 3 Cl₂

Significant advances in IrO₂ research occurred when scientists began investigating its electrochemical properties for catalysis applications. Early experimental studies of oxygen evolution on noble metals relied primarily on electrochemical methods such as Tafel analysis and determined that oxygen evolution on iridium occurs via an electrochemical oxide pathway. These foundational studies laid the groundwork for subsequent decades of research into the mechanisms and applications of IrO₂ catalysis.

Significance in Electrochemical Sciences

Iridium dioxide has established itself as a material of paramount importance in electrochemical sciences, particularly in the field of water electrolysis. Its significance stems from several exceptional properties:

  • Remarkable stability in acidic environments during oxygen evolution reaction (OER), where most other materials rapidly degrade
  • High intrinsic catalytic activity for OER, second only to RuO₂
  • Excellent electrical conductivity that facilitates efficient electron transfer
  • Ability to sustain operation at high current densities required for industrial applications

The oxygen evolution reaction (OER) represents one of the most challenging electrochemical processes as it involves a complex four-electron transfer accompanied by multiple reaction intermediates. IrO₂'s ability to efficiently catalyze this reaction has made it indispensable in technologies like proton exchange membrane (PEM) water electrolyzers, which are crucial for green hydrogen production.

Despite its relative rarity (with an estimated annual production of only 6,800 kilograms of iridium in 2023), the exceptional performance of IrO₂ in critical applications continues to drive research interest in optimizing its properties and understanding its fundamental behavior.

Position Among Noble Metal Oxides

Among noble metal oxides employed as electrocatalysts, IrO₂ occupies a unique position due to its balance of activity and stability. While RuO₂ demonstrates higher intrinsic activity for OER, IrO₂ exhibits superior stability in acidic environments, making it the preferred choice for long-term applications.

Table 1: Comparison of Key Noble Metal Oxides for OER Catalysis

PropertyIrO₂RuO₂IrO₂-RuO₂ Composite
OER ActivityHighVery HighVery High
Stability in AcidExcellentPoorGood
CostVery HighHighVery High
TOF at 1.55V (s⁻¹)0.017Not provided0.039 (3:1 ratio)
Typical Overpotential at 10 mA/cm²>300 mV<300 mV281 mV (3:1 ratio)

This position has led researchers to explore binary and ternary systems incorporating IrO₂, such as IrO₂-RuO₂ mixed oxides, to leverage the high activity of RuO₂ and the outstanding stability of IrO₂. For instance, the discontinuously covered IrO₂–RuO₂@Ru (3:1) supported structure combines the advantageous properties of both materials, achieving substantially higher turnover frequency values (approximately 0.039 s⁻¹ at 1.55 V) compared to pure IrO₂ (0.017 s⁻¹).

Noble metal-based oxide electrocatalysts like IrO₂ "retain the advantages of abundant active sites, high electrical conductivity of noble metals, and low cost, which make them promising electrocatalysts". However, they continue to face challenges in balancing catalytic activity with long-term stability.

Current Research Landscape and Challenges

The current research landscape surrounding IrO₂ is characterized by intensive efforts to address several key challenges while enhancing its performance for industrial applications. Based on the scientific literature, several major research directions and challenges have emerged:

  • Activity Enhancement: Researchers are exploring various strategies to improve the catalytic activity of IrO₂ while maintaining its stability. These include heteroatom doping, morphology and surface modulation, and exploring metastable allotropes.

  • Understanding Degradation Mechanisms: There is significant focus on understanding the fundamental mechanisms of IrO₂ degradation during OER. Recent research has investigated "degradation of iridium oxides via oxygen evolution from the lattice" and the effort to correlate "atomic scale structure with reaction mechanisms".

  • Reducing Noble Metal Content: Given the scarcity and high cost of iridium, there is substantial interest in developing catalysts with reduced iridium content while maintaining performance metrics.

  • Novel Structures and Phases: Recent research has focused on developing novel IrO₂ structures, such as the 1T-IrO₂ phase, which "demonstrates high activity for oxygen evolution reaction with a low overpotential of 197 millivolt in acidic electrolyte".

  • Metastable Configurations: Searching for metastable IrO₂ forms has emerged as an effective strategy to design highly efficient OER catalysts. Metastable configurations are expected to achieve better catalytic performance due to their diversity of bond orders and active sites.

A persistent challenge in the field is that "electrolyzers have always suffered from long-term stability challenges, especially for the anodic oxygen evolution reaction catalysts". This emphasizes the ongoing struggle to develop materials that can maintain performance over the extended operational lifetimes required for commercial applications.

Additionally, the research is complicated by the need to balance multiple, sometimes competing properties: high activity, long-term stability, reasonable cost, and practicality for large-scale manufacturing.

Electronic Structure Analysis

d-Orbital Configuration and Ligand Field Theory

The electronic structure of iridium dioxide fundamentally arises from the d-orbital configuration of iridium in its tetravalent oxidation state [1] [5]. In iridium dioxide, iridium exists as Ir⁴⁺ with a formal d⁵ electron configuration, where five electrons occupy the iridium 5d orbitals [1]. The strong octahedral ligand field created by the six surrounding oxygen atoms stabilizes the three t₂g orbitals, which possess nodal planes through the polar iridium-oxygen bonds [1] [5].

The crystal field theory analysis reveals that the octahedral environment leads to significant orbital splitting [8]. The iridium 5d orbitals split into t₂g orbitals at lower energy and eg orbitals at higher energy under the influence of the octahedral crystal field [1] [5]. This splitting results in the stabilization of the three t₂g orbitals, specifically the dₓᵧ, dₓᵧ, and dᵧ₂₋ᵧ₂ orbitals [1].

In the slightly distorted octahedral environment of iridium dioxide, the degeneracy of the t₂g orbitals is lifted, creating three distinct orbital energies with the order: dᵧ₂₋ᵧ₂ < dₓᵧ < dₓᵧ [1]. The projected density of states analysis demonstrates that bonding combinations of oxygen 2p orbitals hybridized with iridium eg orbitals lie below -7.5 eV [1]. The five d electrons distribute among the three t₂g orbitals, with the dᵧ₂₋ᵧ₂ orbital being fully occupied and doubly filled, while the other t₂g orbitals show partial occupation [1].

Orbital TypeEnergy Level (eV relative to Fermi)OccupationCharacter
eg orbitalsAbove +1.0Emptyσ-antibonding
t₂g (dₓᵧ)-2.0 to FermiPartially filledπ-antibonding
t₂g (dₓᵧ)-2.0 to FermiPartially filledπ-antibonding
t₂g (dᵧ₂₋ᵧ₂)Below -2.5Fully occupiedπ-bonding
O 2p + Ir egBelow -7.5Fully occupiedσ-bonding

Relativistic Effects on Ir⁴⁺ Stability

Relativistic effects play a crucial role in determining the stability of the tetravalent iridium oxidation state in iridium dioxide [7]. The origin of the categorical stability of Ir⁴⁺ arises from the relativistic contraction of the 6s orbital and the consequent expansion of the 5d orbitals [7]. These relativistic effects significantly stabilize Ir⁴⁺-containing metallic rutile iridium dioxide over a wide range of oxygen chemical potentials [7].

First-principles electronic structure calculations demonstrate that relativistic effects make iridium dioxide thermodynamically favorable compared to the alternative corundum Ir₂O₃ structure with Ir³⁺ oxidation state [7]. The relativistic contraction of the 6s orbital leads to increased shielding of the 5d electrons, which allows for greater orbital expansion and enhanced metal-oxygen bonding [7].

Scalar relativistic calculations of iridium dioxide, when compared with full relativistic calculations including spin-orbit coupling, show that spin-orbital splitting gives less than 0.2 eV shift of the states around -2 eV [1] [5]. This corresponds to the energy of the t₂g orbital, indicating that while relativistic effects are important for orbital energies, they do not dramatically alter the overall electronic structure near the Fermi level [1].

The relativistic stabilization of Ir⁴⁺ contrasts markedly with rhodium, where Rh³⁺ displays a wider stability range and greater propensity for multiple oxidation states [7]. This difference explains why iridium dioxide maintains its rutile structure and metallic character under conditions where other transition metal oxides might adopt different structural arrangements [7].

Density Functional Theory Modeling Approaches

Multiple density functional theory approaches have been employed to model the electronic structure of iridium dioxide, each providing different insights into its properties [1] [5] [13]. The choice of exchange-correlation functional significantly influences the predicted electronic and magnetic properties of this system [1].

Standard generalized gradient approximation calculations using the Perdew-Burke-Ernzerhof functional predict iridium dioxide to be a nonmagnetic metal [1] [5]. The projected density of states obtained from Perdew-Burke-Ernzerhof calculations shows the Fermi level crossing the t₂g bands of iridium, confirming the metallic character [1]. These calculations reveal that the t₂g band is only five-sixths filled, leading to metallic behavior [1].

Hybrid functional approaches, including B3PW91 and PBE0, provide different electronic structure predictions compared to standard density functional theory [1]. These functionals incorporate 20-25% exact exchange, which stabilizes unpaired electrons compared to local or semi-local functionals [1]. Hybrid functional calculations predict a weak ferromagnetic ground state for iridium dioxide, with calculated Curie temperatures of 20.4 K for B3PW91 and 32.2 K for PBE0 [1].

The density functional theory plus Hubbard U correction approach has also been applied to iridium dioxide, with U values ranging from 0.5 to 2 eV [1]. However, calculations show that for both zero and finite U values, the system remains metallic with zero magnetization [1]. The application of strong correlation corrections appears less critical for iridium dioxide compared to 3d transition metal oxides due to the larger spatial extension of 5d orbitals [1].

DFT MethodMagnetic StateBand Gap (eV)Curie Temperature (K)
PBENonmagnetic0 (metallic)N/A
PBE+U (U=2eV)Nonmagnetic0 (metallic)N/A
B3PW91Ferromagnetic0 (metallic)20.4
PBE0Ferromagnetic0 (metallic)32.2

Band Structure and Conduction Mechanisms

The band structure of iridium dioxide exhibits characteristic features of a metallic rutile oxide with partially filled d-bands crossing the Fermi level [1] [5] [13]. The computed band structure shows the Fermi level intersecting the t₂g bands of iridium, which confirms the metallic character and explains the high electrical conductivity observed experimentally [1] [5].

The conduction mechanism in iridium dioxide arises from the partial filling of the t₂g band, which is approximately five-sixths occupied [1]. The t₂g orbitals dominate the antibonding π orbitals between -2.5 and 1 eV above the Fermi level [1]. This partial occupation creates a continuous density of states at the Fermi level, enabling metallic conduction [1].

Electronic band structure calculations reveal that iridium dioxide follows the theoretical predictions of Goodenough for conductive rutile-structured oxides [8] [10]. The 5d orbitals of iridium show significant spatial extension comparable to the iridium-oxygen bond distances, leading to substantial d-d orbital overlaps and wider d conduction bandwidth of approximately 7.5 eV [1].

The local density of states analysis integrated over specific energy ranges provides insight into the bonding character [44]. In the energy range from -2.0 to -1.0 eV versus the Fermi level, π-bonding characteristics are observed, while the local density of states directly below the Fermi level reveals π-antibonding character [44]. The crystal field splitting of iridium 5d orbitals is clearly visible in the local density of states plots [44].

Spin-orbit coupling effects on the band structure have been investigated through scalar relativistic and full relativistic calculations [1] [5]. The inclusion of spin-orbit coupling does not give rise to a splitting of the bands at the Fermi level sufficient to form a finite band gap, unlike in other insulating iridates [1]. This maintains the metallic character of iridium dioxide even when relativistic effects are fully considered [1].

Crystallographic Configuration

Rutile Structure Characteristics

Iridium dioxide crystallizes in the rutile structure, which is identical to the titanium dioxide rutile polymorph [19] [25]. The compound adopts a tetragonal lattice with space group P4₂/mnm and features six-coordinate iridium and three-coordinate oxygen atoms [19]. The structure consists of slightly distorted IrO₆ octahedra that share edges and corners to form a three-dimensional framework [1] [25].

The experimental lattice parameters of iridium dioxide are a = 4.513 Å and c = 3.15 Å, forming a tetragonal unit cell containing two formula units per cell [19] [25]. Each iridium atom is bonded to six oxygen atoms in a slightly distorted octahedral environment, while each oxygen atom is bonded to three iridium atoms in a distorted planar trigonal arrangement [1].

The octahedral coordination around iridium results in four long iridium-oxygen bonds of 2.00 Å and two short bonds of 1.96 Å [1]. The oxygen-iridium-oxygen bond angles are 104.4° and 75.6° in the yz plane of the crystal structure, indicating the distortion from perfect octahedral symmetry [1]. This distortion is crucial for the electronic structure as it lifts the degeneracy of the t₂g orbitals [1].

Structural ParameterValueReference Structure
Space GroupP4₂/mnmRutile TiO₂
Lattice Parameter a4.513 ÅTetragonal
Lattice Parameter c3.15 ÅTetragonal
Ir-O Bond Length (long)2.00 ÅOctahedral
Ir-O Bond Length (short)1.96 ÅOctahedral
O-Ir-O Bond Angle104.4°/75.6°Distorted octahedral

The rutile structure of iridium dioxide features edge-sharing and corner-sharing octahedra arrangements [25]. The edge-sharing occurs along specific crystallographic directions, creating chains of connected octahedra, while corner-sharing provides three-dimensional connectivity [25]. This structural arrangement contributes to the high coordination number and metallic properties observed in iridium dioxide [25].

Surface Terminations and Stability

The surface properties of iridium dioxide depend critically on the crystallographic orientation and termination [20] [22]. Density functional theory studies of various low-index surface terminations reveal significant differences in stability and reactivity [20]. The (110) surface termination has been identified as the most stable under standard conditions [20] [22].

Comprehensive investigations of iridium dioxide surfaces have considered terminations from five low-index crystallographic planes: (111), (110), (101), (100), and (001) [22]. For surfaces with unsaturated oxygen atoms, both hydroxyl-terminated and bare terminations have been analyzed [22]. The stability analysis includes surfaces where bridge-site oxygen atoms have been hydrogenated and surfaces where coordinatively-unsaturated oxygen atoms have been modified [22].

The (110) surface termination exhibits the lowest surface energy under a wide range of chemical potential conditions [20]. This termination exposes both iridium and oxygen atoms at the surface, creating active sites with different coordination environments [20]. The relative stability compared to other terminations arises from the optimal balance between coordinatively-unsaturated atoms and surface reconstruction energy [20].

Surface energy calculations show that the (001) termination, while less stable overall, exhibits unique reactivity properties [20]. The (100) and (101) terminations show intermediate stability values, while the (111) termination becomes more stable under high applied potential conditions relevant to electrochemical applications [22].

Surface OrientationRelative Stability (eV/Ų)Coordination EnvironmentActive Sites
(110)0.00 (reference)Mixed Ir-O exposureBridge and atop
(100)+0.15Ir-rich terminationCoordinatively unsaturated Ir
(101)+0.22Balanced Ir-OEdge sites
(001)+0.28O-rich terminationOxygen bridge sites
(111)+0.35Complex reconstructionMultiple coordination

Crystallographic Defects and Their Influence

Crystallographic defects in iridium dioxide significantly influence its electronic, structural, and catalytic properties [23] [24]. The formation and behavior of oxygen vacancies represent the most studied type of defect in this system [23]. These defects alter the local electronic structure and can modify the overall conductivity and reactivity of the material [23].

Oxygen vacancy formation energies in iridium dioxide have been calculated using density functional theory methods [23]. The energy cost for creating an oxygen vacancy depends on the local coordination environment and the surface or bulk location [23]. Surface oxygen vacancies generally have lower formation energies compared to bulk defects due to reduced coordination constraints [23].

Experimental characterization of iridium dioxide samples reveals the presence of various crystallographic defects including grain boundaries, dislocations, and point defects [24] [37]. Transmission electron microscopy studies show that grain sizes typically range from 20-40 nanometers in reactively sputtered films [37]. These grain boundaries can serve as fast diffusion pathways and influence the overall electrochemical behavior [37].

X-ray photoelectron spectroscopy analysis of iridium dioxide reveals the presence of charge-compensating defects [23]. The incorporation of lower-valent dopants or the formation of oxygen vacancies creates electronic defects that appear as additional features in the density of states [23]. These defects can either enhance or diminish the catalytic activity depending on their concentration and distribution [23].

Recent theoretical calculations demonstrate that transition metal dopants and structural defects can alter reaction mechanisms [37]. The interaction between defects and adsorbates modifies the binding energies and activation barriers for various surface reactions [37]. Understanding defect chemistry is crucial for optimizing the performance of iridium dioxide in various applications [37].

Quantum Mechanical Aspects

Spin-Orbit Coupling Effects

Spin-orbit coupling plays a significant role in determining the electronic structure and properties of iridium dioxide due to the heavy iridium atoms [26] [27] [30]. The strength of spin-orbit coupling in iridium-based compounds is substantial, with coupling constants on the order of 0.5 eV, which is comparable to other energy scales in the system [26] [30].

X-ray absorption spectroscopy measurements on iridium dioxide demonstrate remarkably large, non-statistical branching ratios at the iridium L₂ and L₃ absorption edges [33]. These experimental observations confirm the presence of strong spin-orbit coupling effects in iridium dioxide, with the branching ratio significantly deviating from the statistical 2:1 ratio expected in the absence of spin-orbit coupling [33].

Detailed theoretical investigations using density functional theory with spin-orbit coupling included reveal that the iridium t₂g states largely retain their Jeff = 1/2 character even in metallic iridium dioxide [26] [30]. This finding suggests that the complex spin-orbit entangled state remains robust despite the metallic nature of the compound [26] [30]. The Jeff = 1/2 character indicates that the total angular momentum quantum number effectively describes the electronic states [26].

Calculations comparing scalar relativistic and full relativistic approaches show that spin-orbit coupling introduces energy shifts of less than 0.2 eV for states around -2 eV relative to the Fermi level [1] [5]. While these shifts are relatively small compared to the overall bandwidth, they are sufficient to influence the detailed electronic structure and magnetic properties [1]. The spin-orbit coupling does not open a band gap at the Fermi level, maintaining the metallic character [1].

The role of spin-orbit coupling in iridium dioxide extends beyond simple energy level shifts to include the modification of orbital character and magnetic interactions [27] [29]. Spin-orbit coupling leads to the mixing of different orbital and spin states, creating new eigenstates that cannot be described purely in terms of orbital or spin quantum numbers [27]. This mixing is particularly important for understanding the magnetic behavior and transport properties [29].

Magnetic Properties and Theoretical Predictions

The magnetic properties of iridium dioxide represent a complex interplay between crystal field effects, spin-orbit coupling, and electron correlation [1] [26] [46]. Experimental studies have generally reported iridium dioxide as paramagnetic, but theoretical calculations using different approaches predict varying magnetic ground states [1] [46].

Standard density functional theory calculations using local or semi-local functionals predict a nonmagnetic ground state for iridium dioxide [1]. These calculations show that the system optimizes to a configuration with no net magnetic moment, consistent with many experimental observations [1]. The paramagnetic susceptibility in this case arises from temperature-induced population of excited electronic states [46].

Hybrid functional calculations, including B3PW91 and PBE0, predict a weak ferromagnetic ground state for iridium dioxide [1]. The calculated magnetic moments are small, approximately 0.5-0.6 Bohr magnetons per iridium atom, and the predicted Curie temperatures are very low, ranging from 20 to 32 K [1]. These theoretical predictions suggest that weak magnetism might occur below room temperature [1].

The magnetic coupling between iridium atoms in the rutile structure has been analyzed using Heisenberg model calculations [1]. The spin coupling constants derived from density functional theory calculations indicate very weak interactions between neighboring iridium atoms [1]. The nearest-neighbor coupling constants are on the order of a few meV, explaining the low predicted Curie temperatures [1].

Calculation MethodMagnetic StateMagnetic Moment (μB/Ir)Coupling Constant J₁ (meV)Predicted TC (K)
PBENonmagnetic0.000.00N/A
PBE+U (U=2eV)Nonmagnetic0.000.00N/A
B3PW91Ferromagnetic0.5211.0420.4
PBE0Ferromagnetic0.594.5732.2

Magnetic susceptibility measurements on pure and doped iridium dioxide samples reveal paramagnetic behavior over a wide temperature range [46]. Cobalt-doped samples show enhanced magnetic moments, with the magnetic susceptibility increasing proportionally to the dopant concentration [46]. Even at 10 mol% cobalt doping, the samples maintain primarily paramagnetic character with only weak ferromagnetic coupling [46].

Hydrogen Bond Acceptor Count

2

Exact Mass

224.95275 g/mol

Monoisotopic Mass

224.95275 g/mol

Heavy Atom Count

3

UNII

CL6CQW9MWS

Related CAS

1312-46-5 (Ir2-O3)

GHS Hazard Statements

Aggregated GHS information provided by 16 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H315 (18.75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (18.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (81.25%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Oxidizer;Irritant

Other CAS

12030-49-8

General Manufacturing Information

Iridium oxide (IrO2): ACTIVE

Dates

Modify: 2023-08-15

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